molecular formula C17H15BrN2O3S B2882624 (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide CAS No. 325978-20-9

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide

Cat. No.: B2882624
CAS No.: 325978-20-9
M. Wt: 407.28
InChI Key: CSIJJFIUCSTGAA-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide features a benzothiazole core substituted with a bromine atom at position 6 and a methyl group at position 2. The benzamide moiety is linked via an imine bond and substituted with 3,5-dimethoxy groups. The bromine atom may serve as a site for further functionalization, while the methoxy groups enhance lipophilicity and influence electronic properties.

Properties

IUPAC Name

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3S/c1-20-14-5-4-11(18)8-15(14)24-17(20)19-16(21)10-6-12(22-2)9-13(7-10)23-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIJJFIUCSTGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide typically involves a multi-step process. One common method starts with the bromination of 3-methylbenzo[d]thiazole to introduce the bromine atom at the 6-position. This is followed by the formation of the ylidene intermediate through a condensation reaction with 3,5-dimethoxybenzaldehyde. The final step involves the coupling of the ylidene intermediate with benzamide under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to convert the ylidene group to a different functional group.

    Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents in place of the bromine atom.

Scientific Research Applications

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its specific chemical properties may be beneficial.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. For instance, it could inhibit or activate certain signaling pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs in Benzothiazole-Benzamide Scaffolds

Compound 11 (N-(6-bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide)
  • Substituents : Bromine at position 6 of benzothiazole; benzamide linked to 4-methylpiperazine.
  • Key Differences : Unlike the target compound, Compound 11 lacks the 3-methyl group on the benzothiazole and replaces the 3,5-dimethoxybenzamide with a methylpiperazine-substituted benzamide.
  • Implications : The methylpiperazine group in Compound 11 likely improves solubility due to its basic nitrogen, whereas the 3,5-dimethoxy groups in the target compound may increase membrane permeability.
Compounds 12a and 12b (N-(6-arylbenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide)
  • Substituents : Aryl groups (3-methoxyphenyl in 12a; 3,5-dimethoxyphenyl in 12b) at position 6 of benzothiazole.
  • Key Differences : The target compound retains bromine at position 6 but introduces a 3-methyl group. The benzamide in 12a/12b is linked to methylpiperazine, contrasting with the target’s 3,5-dimethoxybenzamide.
  • Implications : The 3,5-dimethoxy substitution in the target compound mirrors 12b, but the absence of methylpiperazine may reduce solubility while enhancing binding specificity to hydrophobic targets.

Analogs with Trifluoromethyl and Acetamide Modifications ()

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
  • Substituents : Trifluoromethyl at position 6; acetamide linkage to trimethoxyphenyl.
  • The acetamide linkage (vs. benzamide in the target) reduces steric bulk and may affect hydrogen-bonding interactions.
  • Implications : Trifluoromethyl groups enhance metabolic stability but may reduce synthetic accessibility compared to bromine.

Substitution Patterns in Thiadiazole Derivatives ()

2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole
  • Substituents : Bromine at position 2; phenyl group at position 4.
  • Key Differences : While structurally distinct (imidazo-thiadiazole vs. benzothiazole), the bromine substitution parallels the target compound. demonstrates bromine’s susceptibility to nucleophilic substitution, suggesting the target’s bromine could enable similar derivatization.

Table 2: Substituent Effects on Properties

Substituent Electronic Effect Impact on Solubility Potential Reactivity
Bromine Moderate electron-withdrawing Low (hydrophobic) Susceptible to cross-coupling
Trifluoromethyl Strong electron-withdrawing Very low (hydrophobic) Metabolic stabilization
3-Methyl (Benzothiazole) Electron-donating (steric) Moderate Steric hindrance in binding
3,5-Dimethoxy (Benzamide) Electron-donating Moderate (lipophilic) Enhanced π-π stacking

Biological Activity

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. Its complex structure, featuring a thiazole ring and various functional groups, suggests significant potential for biological activity, particularly in medicinal chemistry. This article delves into the biological activities associated with this compound, supported by data tables and research findings.

Structural Characteristics

The compound's molecular formula can be expressed as C15H15BrN2O3SC_{15}H_{15}BrN_2O_3S, indicating the presence of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms. The structural features include:

  • Thiazole Ring: Contributes to its pharmacological properties.
  • Dimethoxybenzamide Moiety: Enhances lipophilicity and potential interaction with biological targets.
  • Bromine Substitution: Influences reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Benzothiazole Core: Cyclization of 2-aminobenzenethiol with appropriate aldehydes.
  • Ylidene Formation: Reaction of the brominated thiazole with aldehydes or ketones.
  • Amidation: Final reaction with 3,5-dimethoxybenzoyl chloride in the presence of a base.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including our compound of interest. For instance:

  • Cell Proliferation Inhibition: In vitro assays using human cancer cell lines (e.g., A431 and A549) demonstrated significant inhibition of cell proliferation at varying concentrations.
  • Mechanistic Insights: The compound may induce apoptosis and cell cycle arrest through modulation of key signaling pathways such as AKT and ERK .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammatory responses:

  • Cytokine Regulation: Studies indicated a decrease in pro-inflammatory cytokines (IL-6 and TNF-α) in macrophage models treated with this compound .

Table: Summary of Biological Activities

Biological ActivityObservationsReference
AnticancerInhibition of A431 and A549 cells
Apoptosis InductionPromotes apoptosis in cancer cells
Anti-inflammatoryReduces IL-6 and TNF-α levels
Cell Cycle ArrestArrests cell cycle in treated cells

Study 1: Antitumor Activity

In a study focusing on novel benzothiazole compounds, this compound was evaluated for its ability to inhibit tumor growth in vitro. The results indicated that at concentrations ranging from 1 to 4 μM, the compound significantly reduced cell viability in A431 and A549 cell lines compared to controls.

Study 2: Inflammatory Response Modulation

Another investigation assessed the effects of this compound on RAW264.7 macrophages. The study found that treatment with this compound led to a marked reduction in IL-6 and TNF-α production, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide?

  • Methodology :

  • Core Formation : Cyclization of 2-aminobenzenethiol derivatives with aldehydes/ketones under acidic conditions to form the benzothiazole core .
  • Bromination : Use of N-bromosuccinimide (NBS) or bromine to introduce bromine at the 6-position of the benzothiazole ring .
  • Condensation : Reaction of the brominated benzothiazole with 3,5-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final imine-linked benzamide .
    • Optimization : Adjust reaction temperatures (e.g., 60–80°C for condensation) and solvent systems (e.g., dry dichloromethane or THF) to improve yields (typically 60–75%) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, bromine-induced deshielding in aromatic regions) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₁₈H₁₆BrN₂O₃S; theoretical ~435.3 g/mol) .
  • HPLC : Purity assessment (>95% by reverse-phase C18 column, UV detection at 254 nm) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Dosage : Test concentrations ranging from 1–100 μM, with doxorubicin or ampicillin as positive controls .

Advanced Research Questions

Q. How does the bromine substituent influence structure-activity relationships (SAR) compared to chloro/fluoro analogs?

  • SAR Analysis :

  • Electrophilicity : Bromine’s polarizability enhances interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) compared to smaller halogens .
  • Bioactivity Trends : Compare IC₅₀ values across halogen-substituted analogs (e.g., bromo vs. chloro derivatives show 2–3× higher potency in kinase inhibition assays) .
    • Experimental Design : Synthesize analogs via halogen-exchange reactions and test in parallel bioassays .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Troubleshooting :

  • Assay Conditions : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24–72 hr) .
  • Compound Stability : Monitor degradation via LC-MS under assay conditions (e.g., pH 7.4 buffer at 37°C) .
  • Purity Verification : Re-test batches with HPLC and exclude impurities >2% .

Q. How can computational modeling predict target interactions for this compound?

  • In Silico Methods :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase; PDB ID: 1M17) .
  • MD Simulations : Assess binding stability (50 ns trajectories in GROMACS) for key residues (e.g., Lys721, Thr830 in EGFR) .
    • Validation : Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values .

Q. What are the challenges in optimizing reaction yields for large-scale synthesis?

  • Scalability Issues :

  • Byproduct Formation : Monitor imine isomerization (E/Z ratios via ¹H NMR) and optimize base selection (e.g., pyridine reduces HCl byproducts vs. triethylamine) .
  • Solvent Recovery : Use toluene for easier distillation vs. DMF, which complicates recycling .
    • Yield Improvement : Employ microwave-assisted synthesis (e.g., 30 min at 100°C vs. 6 hr conventional heating) .

Methodological Considerations Table

Aspect Recommended Techniques Key Parameters References
Synthesis Condensation, brominationTemp: 60–80°C; Solvent: Dry DCM/THF
Characterization NMR, HRMS, HPLCPurity >95%, δ 7.2–8.1 ppm (aromatic H)
Bioactivity Screening MTT, MIC assaysIC₅₀ (anticancer: 10–50 μM; MIC: 5–20 μg/mL)
Computational Studies Docking (AutoDock), MD simulations (GROMACS)ΔG < -8 kcal/mol; RMSD < 2 Å

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.